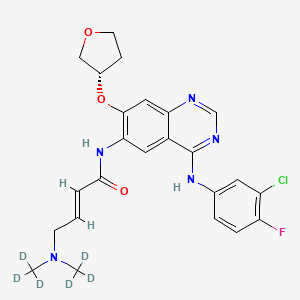
Afatinib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Afatinib-d6 is the d6 labelled analogue of Afatinib . It is used as an internal standard for the quantification of afatinib . Afatinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 .
Synthesis Analysis
Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification .Molecular Structure Analysis
The molecular formula of Afatinib-d6 is C24H19ClD6FN5O3 . It is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation .Chemical Reactions Analysis
Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .Physical And Chemical Properties Analysis
The molecular weight of Afatinib-d6 is 491.975 . The solid form of Afatinib-d6 appears to have no determined color .科学的研究の応用
Treatment of Advanced Squamous Cell Lung Cancer
Afatinib-d6 has been used in the treatment of advanced squamous cell lung cancer that has progressed after platinum-based doublet chemotherapy and immunotherapy . The study showed encouraging clinical outcomes with a 59.5% disease control rate . The erythroblastic oncogene B 2 (ERBB2) mutation was significantly associated with a longer time to treatment failure .
Treatment of EGFR-mutant Non-small Cell Lung Cancer
Afatinib-d6 has been used as a neoadjuvant treatment for stage III EGFR-mutant non-small cell lung cancer (NSCLC) . The study showed that neoadjuvant Afatinib is feasible for stage III NSCLC patients and leads to dynamic changes in the tumor microenvironment .
Combination with Immunotherapy
Afatinib-d6 has been studied in combination with αPD1 immunotherapy . The results showed that sequential combination treatment with afatinib prior to αPD1 immunotherapy significantly improved therapeutic efficacy in suppressing tumor growth .
Infrared Spectroscopy
Afatinib-d6 has been used in infrared spectroscopy studies . It can be used as a reference compound in these studies to understand the molecular structure and interactions .
Nuclear Magnetic Resonance Studies
Afatinib-d6 has been used in nuclear magnetic resonance (NMR) studies . It can be used as a reference compound in these studies to understand the molecular structure and interactions .
Mass Spectrometry
Afatinib-d6 has been used in mass spectrometry studies . It can be used as a reference compound in these studies to understand the molecular structure and interactions .
作用機序
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
特性
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-VCXSEIMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afatinib-d6 | |
Q & A
Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?
A: Afatinib-d6 was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.
Q2: How does Afatinib-d6 function as an internal standard in this context?
A: A known amount of Afatinib-d6 was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, Afatinib-d6's signal serves as a reference point. By comparing the signal of Lorlatinib to that of Afatinib-d6, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)
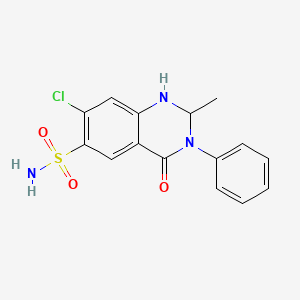
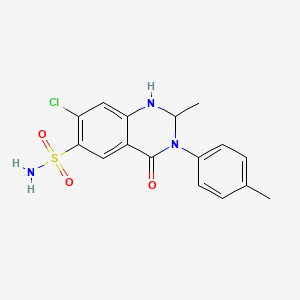
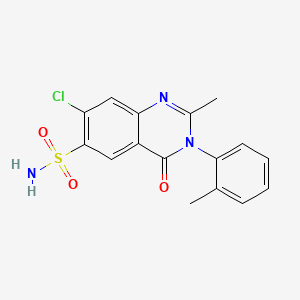
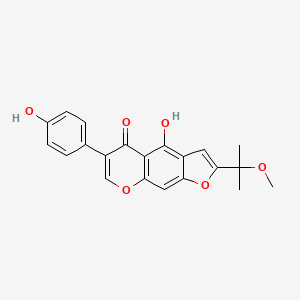
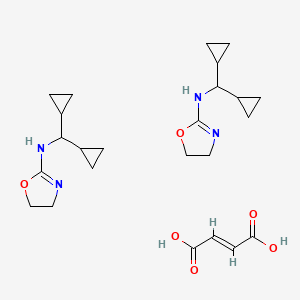
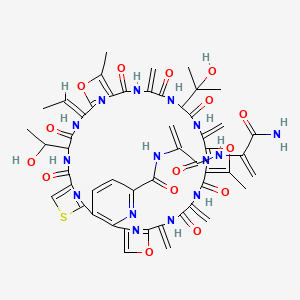
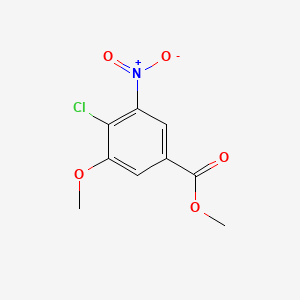
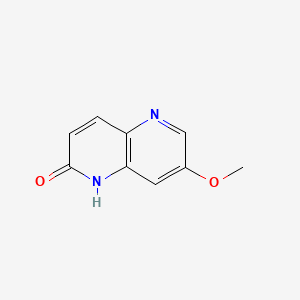
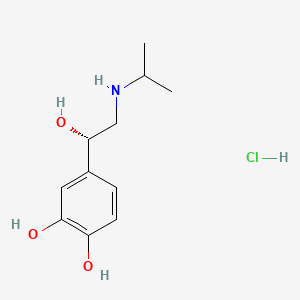
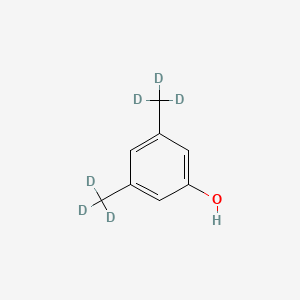
![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)
